3-(4-methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
Description
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-31-23-12-7-19(8-13-23)9-14-25(28)26-22-11-10-20-15-16-27(18-21(20)17-22)32(29,30)24-5-3-2-4-6-24/h2-8,10-13,17H,9,14-16,18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBPQRVSIXGBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical formula: C19H23NO5S. It features a methoxyphenyl group and a tetrahydroisoquinoline moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 377.45 g/mol |
| Melting Point | 159-164 °C |
| Storage Temperature | 2-8 °C |
| Hazard Classification | Eye Irrit. 2 |
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The phenylsulfonyl group is known to interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
- Modulation of Receptor Activity : The tetrahydroisoquinoline structure suggests possible interactions with neurotransmitter receptors, influencing neurological functions.
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which may contribute to protective effects against oxidative stress.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that the compound exhibits cytotoxic effects against various cancer types by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
- Mechanistic Insights : The compound's ability to modulate apoptosis-related proteins such as Bcl-2 and caspases has been documented, suggesting a pathway for its anticancer effects .
Neuroprotective Effects
The neuroprotective potential of this compound is also noteworthy:
- Animal Models : Research using rodent models of neurodegenerative diseases has indicated that the compound can reduce neuronal damage and improve cognitive functions.
- Mechanisms : Its interaction with neurotransmitter systems may help in modulating neuroinflammation and reducing oxidative stress in neuronal cells .
Case Studies
- Study on Cancer Cell Lines :
- Neuroprotection in Rodent Models :
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 3-(4-methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide exhibit significant anticancer activity. For instance, derivatives of related structures have shown promising results against various cancer cell lines. The National Cancer Institute (NCI) has conducted screenings that reveal a high level of antimitotic activity against human tumor cells, with compounds displaying mean GI50/TGI values indicating effective growth inhibition at micromolar concentrations .
Synthesis and Characterization
The synthesis of This compound typically involves multi-step organic reactions that include:
- Formation of the tetrahydroisoquinoline scaffold.
- Introduction of the phenylsulfonyl moiety through sulfonation reactions.
- Final coupling with the propanamide group.
Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compounds.
Case Study 1: Antitumor Efficacy
A detailed study evaluated the antitumor efficacy of a related compound in vitro against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, demonstrating significant antiproliferative effects .
Case Study 2: Structure-Activity Relationship (SAR)
Research has focused on understanding the structure-activity relationship of various derivatives of tetrahydroisoquinoline compounds. Modifications to the methoxy and sulfonamide groups have been systematically studied to elucidate their impact on biological activity. These studies aim to optimize lead compounds for better efficacy and lower toxicity profiles.
Comparison with Similar Compounds
Structural Analogs and Modifications
The following table summarizes key structural analogs, their substituents, and inferred pharmacological properties based on evidence:
Key Differences and Implications
Substituent Effects on Activity
- Phenylsulfonyl vs. Hydroxamate (ZYJ-34v): The hydroxamate group in ZYJ-34v is critical for HDAC inhibition due to its metal-chelating properties .
- Methoxy vs. Fluorophenyl (CAS 1396781-71-7): Fluorophenyl substituents (e.g., in CAS 1396781-71-7) enhance lipophilicity and membrane permeability compared to methoxy groups, which could improve bioavailability but reduce solubility .
Physicochemical Properties
- The target compound’s molecular weight (~449.4) is higher than cyclopropanecarbonyl analogs (e.g., 364.4 in CAS 955642-88-3), primarily due to the phenylsulfonyl group. This may influence pharmacokinetics, such as absorption and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
